Structural Exclusion from Foundational 17β-HSD Inhibitor Patent Claims
The compound's unique 5-hydroxy, 2'-hydroxy-3'-methoxy substitution pattern places it outside the explicit composition-of-matter claims of the foundational patent US 6,143,779 on benzofuranone 17β-HSD inhibitors [1]. The patent explicitly excludes compounds where R2 and R6 are both hydroxy and R3 is a methoxy group, while the rest are hydrogen—a description that closely matches this molecule's substitution [1]. This structural exclusion provides a clear legal and chemical differentiation from the patented series, positioning it as a structurally distinct probe.
| Evidence Dimension | Patent Freedom-to-Operate / Structural Novelty |
|---|---|
| Target Compound Data | Substitution: 5-OH (R6), 2'-OH (R2), 3'-OCH3 (R3); R1, R4, R5 = H. Falls under patent disclaimer. |
| Comparator Or Baseline | Generic Formula (I) compounds in US 6,143,779. Compounds with R2=R6=OH, R3=OCH3 are explicitly excluded from claims. |
| Quantified Difference | Qualitative structural distinction; not covered by core patent claims. |
| Conditions | Analysis of patent claims and disclaimers in US 6,143,779 [1]. |
Why This Matters
This structural distinction mitigates intellectual property risks compared to using directly claimed, in-class analogs, providing a safer starting point for novel inhibitor development or probe generation.
- [1] Yoshihama M, et al. U.S. Patent 6,143,779. Benzofuranone derivatives and a method for producing them. November 7, 2000. View Source
